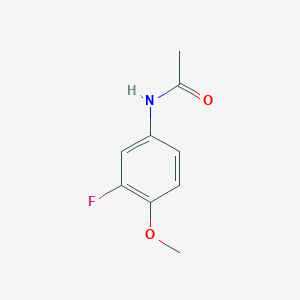

N-(3-Fluoro-4-methoxyphenyl)acetamide

Description

N-(3-Fluoro-4-methoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the meta position (C3) and a methoxy group at the para position (C4). Its synthesis involves iodination and oxidative coupling reactions starting from acetonitrile, iodine, and sodium metaperiodate under acidic conditions . This compound has been explored as an intermediate in the synthesis of imaging probes for tau pathology and other bioactive molecules .

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFVYVOCDNNSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Fluoro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anti-Cancer Activity

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : Exhibits potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines. The pyrrolidinyl-sulfonyl moiety enhances solubility and target binding compared to the simpler acetamide scaffold of the target compound .

- N-(3-Fluoro-4-methoxyphenyl)acetamide: Limited direct anti-cancer data, but structural analogs with sulfonamide or heterocyclic appendages (e.g., triazoles) show enhanced activity, suggesting that the target compound may require functionalization for similar efficacy .

Analgesic and Anti-Hypernociceptive Activity

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Demonstrates analgesic activity comparable to paracetamol, attributed to the sulfonamide group and piperazinyl substitution, which improve blood-brain barrier penetration .

- This compound: Lacks sulfonamide groups, likely reducing its central nervous system activity. However, the fluorine atom may enhance metabolic stability compared to non-halogenated analogs .

Impact of Substituent Position and Electronic Properties

- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide: Chlorine at C3 (vs.

- N-(3-Amino-4-methoxyphenyl)acetamide: The amino group at C3 enhances reactivity in azo dye synthesis but reduces stability compared to the fluoro-substituted analog .

Crystallinity and Solid-State Properties

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide: Substitution with methyl groups at meta positions results in two molecules per asymmetric unit, whereas electron-withdrawing groups (e.g., nitro) reduce symmetry. The target compound’s fluoro and methoxy groups likely promote a stable monoclinic or orthorhombic crystal system .

Pharmacokinetic and Receptor Selectivity

- 2-(3-Fluoro-4-methoxyphenyl)-N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)ethyl)acetamide (5d) : Additional fluoroethoxy and methoxy groups increase lipophilicity and plasma protein binding, improving bioavailability. The target compound’s simpler structure may favor renal excretion .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide : Acts as a selective FPR2 agonist, highlighting how para-methoxybenzyl groups direct receptor specificity. The target compound’s substituents may favor different receptor interactions .

Biological Activity

N-(3-Fluoro-4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a fluoro and a methoxy group attached to the aromatic ring, which influences its biological activity. The presence of these substituents enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The mechanism of action for this compound involves:

- Binding Affinity : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial actions.

- Protein Kinase Modulation : Preliminary studies indicate that this compound may inhibit protein kinases, which play a vital role in regulating cellular processes like proliferation and apoptosis .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Studies have shown that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, it has demonstrated activity against prostate carcinoma (PC3) cells with varying IC50 values depending on structural modifications .

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation through the modulation of specific inflammatory pathways.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various contexts:

- Cytotoxicity Studies : In a comparative analysis, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the aromatic ring significantly influenced their potency .

- Antimicrobial Testing : A study assessing the bactericidal activity revealed that at a concentration of 0.4%, this compound effectively inhibited the growth of Fusarium oxysporum, demonstrating its potential as an antifungal agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Fluoro-4-hydroxyphenyl)acetamide | Hydroxy group instead of methoxy | Antitumor activity |

| N-(3,4-Difluoro-2-methoxyphenyl)acetamide | Additional fluorine atom | Enhanced anticancer properties |

| 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Chlorine substitutions | Antimicrobial effects |

This table illustrates how variations in chemical structure can lead to different biological activities, highlighting the significance of substituent choice in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.